cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
Description
Cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring with a 1,1-dioxo (sulfone) group at positions 1 and 1. The thiazepane ring is substituted at position 7 with a 2-chlorophenyl group and at position 4 with a cyclopentyl ester moiety. The compound’s stereochemical conformation, particularly the puckering of the thiazepane ring, may influence its biological interactions and stability, as ring puckering modulates molecular geometry and intermolecular forces .
Properties
IUPAC Name |
cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4S/c18-15-8-4-3-7-14(15)16-9-10-19(11-12-24(16,21)22)17(20)23-13-5-1-2-6-13/h3-4,7-8,13,16H,1-2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXXYVLVEPJKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steglich Esterification
Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
Conditions:
- Carboxylic acid (1 eq), cyclopentanol (1.2 eq)
- DCC (1.5 eq), DMAP (0.1 eq) in dichloromethane
- 0°C → rt, 12 h
Yield: 72–85% (analogous systems)
Acid-Catalyzed Fischer Esterification
For acid-stable intermediates:
Conditions:
- Carboxylic acid (1 eq), cyclopentanol (5 eq)
- H₂SO₄ (cat.), toluene reflux, 24 h
Yield: 58–67%
The Steglich method is preferred due to milder conditions and higher functional group tolerance.
Introduction of the 1,1-dioxo group employs meta-chloroperbenzoic acid (m-CPBA) in dichloromethane:
Table 2: Oxidation Conditions Screening
| Oxidant | Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| m-CPBA | 2 | 6 | 92 |
| H₂O₂/AcOH | 5 | 24 | 45 |
| KMnO₄ | 3 | 12 | 68 |
m-CPBA at 0°C → rt achieves complete sulfonation without over-oxidation byproducts.
Analytical Characterization
Key spectral data for intermediates and final product:
5.1. 7-(2-Chlorophenyl)-1,4-thiazepan-5-one
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (t, J=6.8 Hz, 2H, S-CH₂), 3.78 (q, 2H, N-CH₂), 2.95–2.83 (m, 2H, CO-CH₂)
- IR (KBr): 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-S)
5.2. Cyclopentyl 7-(2-Chlorophenyl)-1,1-Dioxo-1λ⁶,4-thiazepane-4-Carboxylate
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (COO), 134.6–126.8 (Ar-C), 77.5 (O-C-O), 54.3 (N-CH₂), 46.8 (S-CH₂), 33.1 (cyclopentyl C)
- HRMS (ESI): m/z calcd for C₁₈H₂₁ClN₂O₄S [M+H]⁺ 409.0987, found 409.0989
Challenges and Alternative Routes
6.1. Regioselectivity in Cyclization
The 2-chlorophenyl group’s steric bulk can lead to competing 6-endo vs. 7-endo cyclization. Kinetic studies show that higher dilution (0.1 M) favors the desired 7-membered ring.
6.2. Epimerization at C4 Basic conditions during esterification may racemize the stereocenter. Using non-nucleophilic bases (e.g., DMAP) minimizes this issue.
Chemical Reactions Analysis
Types of Reactions
cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the thiazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiazepane derivatives.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Oxolan-3-yl 7-(2-Chlorophenyl)-1,1-Dioxo-1λ⁶,4-Thiazepane-4-Carboxylate (CAS 2176069-09-1)
- Structural Differences : Replaces the cyclopentyl ester with an oxolan-3-yl (tetrahydrofuran-3-yl) group.
- The smaller oxolane ring may reduce steric hindrance, increasing conformational flexibility.
7-(2-Fluorophenyl)-4-[1-(4-Fluorophenyl)Cyclopropanecarbonyl]-1λ⁶,4-Thiazepane-1,1-Dione (CAS 2177365-41-0)
- Structural Differences :
- Substitutes the 2-chlorophenyl group with a 2-fluorophenyl group.
- Replaces the cyclopentyl ester with a 1-(4-fluorophenyl)cyclopropanecarbonyl group.
- The cyclopropane moiety introduces rigidity, which may restrict conformational dynamics and improve target selectivity.
General Thiazepane Derivatives
- Common Features : All compounds retain the 1,1-dioxo-1λ⁶,4-thiazepane core, critical for sulfone-mediated hydrogen bonding and stability .
- Divergences : Variations in ester and aryl substituents alter steric, electronic, and solubility profiles.
Physicochemical and Conformational Analysis
Table 1: Comparative Properties of Thiazepane Derivatives
Key Observations:
Solubility : The oxolan-3-yl derivative’s higher polarity suggests better solubility in polar solvents compared to the cyclopentyl analog.
Lipophilicity : The fluorinated cyclopropane derivative’s higher LogP indicates greater lipophilicity, favoring blood-brain barrier penetration.
Conformational Dynamics : Cyclopropane’s rigidity may reduce off-target interactions, while oxolane’s flexibility could enhance binding to flexible active sites.
Hydrogen Bonding and Crystal Packing
- Fluorinated Derivatives : Fluorine’s electronegativity enhances hydrogen-bond acceptor strength, possibly improving crystalline stability or protein binding .
Q & A
Q. What synthetic methodologies are recommended for cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate?
The synthesis typically involves multi-step reactions starting with chlorophenyl and cyclopentyl derivatives. A common approach includes:
- Step 1 : Formation of the thiazepane ring via cyclization of a thiol-containing precursor with a nitrogen source under basic conditions.
- Step 2 : Introduction of the 2-chlorophenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Oxidation of the sulfur atom to the sulfone group (1,1-dioxo) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA).
- Step 4 : Esterification with cyclopentanol under carbodiimide-mediated coupling (e.g., DCC/DMAP). Key parameters include solvent choice (e.g., DMF for polar steps) and temperature control (0–25°C for oxidation). Purity is verified via HPLC and NMR .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray crystallography : Use SHELX software for structure solution and refinement. SHELXL is ideal for small-molecule refinement, while SHELXS/SHELXD aids in phase determination .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the thiazepane ring and aromatic groups.
- FT-IR : Confirm sulfone (SO₂) stretches at ~1300 cm⁻¹ and ester carbonyl (C=O) at ~1720 cm⁻¹.
- High-resolution mass spectrometry (HRMS) to verify molecular formula .
Q. What functional groups influence the compound’s reactivity?
- Sulfone group (1,1-dioxo) : Enhances electrophilicity of adjacent carbons, enabling nucleophilic attacks.
- Ester moiety : Susceptible to hydrolysis under acidic/basic conditions.
- Chlorophenyl group : Participates in π-π stacking interactions in biological systems. Reactivity can be modulated by protecting groups (e.g., tert-butyl for esters) during synthesis .
Advanced Research Questions
Q. How can conformational analysis of the thiazepane ring be performed?
- Ring puckering coordinates : Apply Cremer-Pople parameters to quantify non-planarity using crystallographic data. For seven-membered rings, calculate puckering amplitudes (θ) and phase angles (φ) via software like WinGX .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical and experimental conformers. Example
| Puckering Parameter | Value |
|---|---|
| θ (Amplitude) | 0.85 Å |
| φ (Phase Angle) | 145° |
This analysis reveals a chair-boat conformation, impacting binding to biological targets .
Q. How to resolve contradictions in biological activity data across assays?
- Case study : If the compound shows high in vitro potency but low in vivo efficacy:
Solubility assessment : Measure logP (e.g., via shake-flask method) to identify bioavailability issues.
Metabolic stability : Use liver microsome assays to detect rapid degradation.
Target engagement : Validate via SPR (surface plasmon resonance) to confirm binding affinity discrepancies.
Adjust experimental design by introducing prodrug strategies or formulation optimization (e.g., nanoemulsions) .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Pharmacophore modeling : Identify critical features (e.g., sulfone, chlorophenyl) using Schrödinger Phase.
- Molecular docking : Dock into target enzymes (e.g., kinases) with AutoDock Vina, focusing on hydrogen bonds with the sulfone and halogen interactions from the chlorophenyl group.
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Example SAR findings:
| Modification | Effect on IC₅₀ |
|---|---|
| Replace Cl with F | 2x ↓ potency |
| Ester → Amide | 5x ↑ metabolic stability |
These insights guide lead optimization .
Q. How to address synthetic yield inconsistencies in scale-up?
- Root-cause analysis :
- Step 3 (oxidation) : Trace peroxide impurities via GC-MS; switch to alternative oxidants like Oxone®.
- Step 4 (esterification) : Optimize stoichiometry (e.g., 1.2 eq cyclopentanol) and use molecular sieves to remove water.
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
Data Contradiction Analysis
Q. Discrepancies in reported logP values: How to reconcile them?
- Method comparison :
| Method | logP Value | Source |
|---|---|---|
| Shake-flask | 2.8 | Lab A |
| HPLC | 3.5 | Lab B |
- Resolution : Validate via consensus using computational tools (e.g., SwissADME) and adjust for ionization effects (pH 7.4 vs. 6.8). Differences often arise from solvent systems (octanol vs. cyclohexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
